6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions .
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline
- Quinoline-8-carboxylic acid
Comparison: 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of the methyl group at the 6th position and the carboxylic acid group at the 8th position. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline backbone with a carboxylic acid group at the 8-position and a methyl group at the 6-position. Its molecular formula is C11H13NO2. The unique substitution pattern contributes to its distinct biological activity profile compared to other tetrahydroquinoline derivatives.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, assays have shown that it possesses binding affinities to Bcl-2 family proteins, which are crucial in regulating apoptosis .
Compound | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Bcl-2 | 5.2 | Induces apoptosis |
Compound 11t | Mcl-1 | Not specified | Activates caspase-3 |
Neuroprotective Effects
The neuroprotective effects of this compound are also under investigation. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have suggested that it can improve cognitive function by enhancing cholinergic signaling .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially enhancing synaptic transmission and neuroprotection.
Case Studies
- Antimicrobial Efficacy : In a study assessing its activity against Mycobacterium tuberculosis (Mtb), derivatives of quinoline carboxylic acids were tested for their ability to inhibit both replicating and non-replicating forms of the bacterium. The results indicated significant inhibitory activity at low concentrations .
- Cancer Cell Studies : A series of experiments involving various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h5-6,12H,2-4H2,1H3,(H,13,14) |
InChI Key |
NZPPWKLDSKVGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NCCC2 |
Origin of Product |
United States |
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